molecular formula C5H6O3 B3137971 4,5-Dihydrofuran-2-carboxylic acid CAS No. 444777-27-9

4,5-Dihydrofuran-2-carboxylic acid

Cat. No. B3137971
CAS RN: 444777-27-9
M. Wt: 114.1 g/mol
InChI Key: NFTOEHBFQROATQ-UHFFFAOYSA-N
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Description

4,5-Dihydrofuran-2-carboxylic acid is a chemical compound with the CAS Number: 444777-27-9 . It has a molecular weight of 114.1 . The IUPAC name for this compound is 4,5-dihydro-2-furancarboxylic acid .


Synthesis Analysis

The synthesis of furan platform chemicals (FPCs) like this compound is a topic of ongoing research . FPCs are directly available from biomass, such as furfural and 5-hydroxymethylfurfural . The synthesis of carboxylic acids generally involves oxidations . Two other useful procedures for preparing carboxylic acids involve hydrolysis of nitriles and carboxylation of organometallic intermediates .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a furan ring, which is a six-member heterocyclic, non-aromatic ring with five carbon atoms, one oxygen atom, and two ring double bonds .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a melting point of 117-120°C . Carboxylic acids generally exhibit strong hydrogen bonding between molecules, which results in high boiling points .

Scientific Research Applications

  • Photochemical Chlorination : Research has demonstrated that the photochemical chlorination of tetrahydrofuran-2-carboxylic acid esters, closely related to 4,5-dihydrofuran-2-carboxylic acid, primarily leads to the formation of 5-chlorotetrahydrofuran-2-carboxylic acid esters. This process also produces this compound as a side product, indicating its potential in synthetic chemistry applications (Zhuk et al., 1979).

  • Synthesis of Alkyl 4,5-Dihydrofuran-2-carboxylates : A study showed the efficient synthesis of alkyl 4,5-dihydrofuran-2-carboxylates via an enantioselective organocatalyzed reaction. This indicates its utility in producing specific organic compounds with high enantiomeric excess, useful in various chemical synthesis processes (Becerra et al., 2016).

  • Furan Carboxylic Acids Synthesis : this compound is implicated in the synthesis of furan carboxylic acids, which are valuable in the pharmaceutical and polymer industries. This includes the synthesis of compounds like 5-formyl-2-furancarboxylic acid and 2,5-furandicarboxylic acid from 5-hydroxymethylfurfural, showcasing its relevance in creating biobased building blocks (Jia et al., 2019).

  • Synthesis of Pyrazole Derivatives : Research into the synthesis of pyrazole derivatives from compounds like ethyl 4,5-dioxo-2-phenyl-4,5-dihydrofuran-3-carboxylate suggests that derivatives of this compound can be instrumental in creating complex organic structures, which could have applications in pharmaceuticals and other chemical industries (Kasımoğulları & Arslan, 2010).

  • Antibacterial and Antifungal Activities : A study on the synthesis of multi-substituted 4,5-dihydrofuran derivatives from natural sources like S-(-)-limonene revealed their potential antibacterial and antifungal activities. This suggests that this compound derivatives could be valuable in developing new antimicrobial agents (Fındık et al., 2009).

Safety and Hazards

4,5-Dihydrofuran-2-carboxylic acid is classified as a flammable liquid and vapor . It is recommended to keep it away from heat, sparks, open flames, and hot surfaces . In case of skin contact, it is advised to take off immediately all contaminated clothing and rinse skin with water . In case of fire, CO2, dry chemical, or foam should be used for extinction .

properties

IUPAC Name

2,3-dihydrofuran-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O3/c6-5(7)4-2-1-3-8-4/h2H,1,3H2,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFTOEHBFQROATQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60871233
Record name 4,5-Dihydrofuran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60871233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

444777-27-9
Record name 4,5-Dihydrofuran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60871233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-dihydrofuran-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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